N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Sigma Receptor CNS Pharmacology Ligand Binding

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1286728-58-2) is a synthetic small molecule (MW 408.54; C18H24N4O3S2) belonging to the benzothiazole-piperazine class, a privileged scaffold widely exploited in medicinal chemistry for CNS and oncology targets. Its structure incorporates three distinct pharmacophoric elements: a 6-methylsulfonyl-benzothiazole core, a piperazine linker, and an N-cyclopentyl carboxamide terminus.

Molecular Formula C18H24N4O3S2
Molecular Weight 408.54
CAS No. 1286728-58-2
Cat. No. B2865321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide
CAS1286728-58-2
Molecular FormulaC18H24N4O3S2
Molecular Weight408.54
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4CCCC4
InChIInChI=1S/C18H24N4O3S2/c1-27(24,25)14-6-7-15-16(12-14)26-18(20-15)22-10-8-21(9-11-22)17(23)19-13-4-2-3-5-13/h6-7,12-13H,2-5,8-11H2,1H3,(H,19,23)
InChIKeyMSUQBWADECAMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1286728-58-2): A Benzothiazole-Piperazine Pharmacophore for Focused Screening


N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1286728-58-2) is a synthetic small molecule (MW 408.54; C18H24N4O3S2) belonging to the benzothiazole-piperazine class, a privileged scaffold widely exploited in medicinal chemistry for CNS and oncology targets [1]. Its structure incorporates three distinct pharmacophoric elements: a 6-methylsulfonyl-benzothiazole core, a piperazine linker, and an N-cyclopentyl carboxamide terminus. This specific combination differentiates it from other in-class screening compounds and suggests potential affinity for sigma receptors and cholinesterase enzymes, as inferred from structurally related benzothiazole-piperazine hybrids [2]. Notably, direct peer-reviewed biological data for this exact compound remains absent from the public domain as of the latest literature analysis.

1 Benzothiazole-piperazine pharmacophore with 6-methylsulfonyl group; intended as focused screening probe
2 Class-level SAR suggests sigma-1 receptor and AChE engagement; may support CNS target panel studies
3 No direct public bioactivity data; requires experimental validation in target-specific assays

Why Selecting CAS 1286728-58-2 Over Generic Benzothiazole-Piperazine Analogs is a Critical Procurement Decision


Generic substitution within the benzothiazole-piperazine class is scientifically invalid due to the profound impact of even minor structural permutations on target engagement and selectivity. The target compound’s N-cyclopentyl urea motif introduces conformational constraint and hydrogen-bonding potential distinct from common N-aryl or N-alkyl piperazine derivatives, directly influencing sigma receptor subtype affinity and complementarity [1]. Furthermore, the 6-methylsulfonyl substituent on the benzothiazole ring is a strong electron-withdrawing group that modulates the core’s electronics and has been correlated with cholinesterase inhibition in analogous series; replacing it with a nitro, halogen, or methoxy group can abrogate or invert activity profiles [2]. For procurement, selecting the precise CAS 1286728-58-2 ensures fidelity to a specific chemotype whose SAR has not been replicated in its commercially available 6-fluoro, 6-nitro, or 4,7-dimethoxy counterparts, preventing introduction of uncharacterized variables into a screening cascade or SAR study.

Cyclopentyl Urea Motif
N-cyclopentyl urea may alter sigma receptor binding compared to N-aryl or N-alkyl piperazine analogs; direct substitution may shift selectivity.
6-Methylsulfonyl Electronic Effect
The electron-withdrawing -SO2CH3 group is correlated with AChE inhibition in related series; replacing with -NO2, -F, or -OCH3 could invert or abrogate activity.
Target Class Divergence
Close analogs (e.g., 6-fluoro derivative) shift to antimycobacterial profiles; substitution without SAR verification may redirect biological readout.

Quantitative Differentiation Evidence for CAS 1286728-58-2 Against the Closest Analog Comparators


Sigma-1 Receptor Affinity: In Silico Predicted vs. Experimental Class Benchmark

While direct experimental Ki data for CAS 1286728-58-2 at sigma receptors is lacking, computational prediction models and the confirmed binding of structurally analogous benzothiazole-piperazine-ureas indicate a likely sigma-1 receptor affinity consistent with the class benchmark. The piperazine-benzothiazole scaffold is a known sigma-1 ligand pharmacophore [1]. In a closely related chemotype series from Mishra et al. (2020), compound 12—featuring a 6-methanesulfonyl-benzothiazole core and a substituted piperazine—exhibited potent and selective AChE inhibition (IC50 = 2.31 μM) [2]. The target compound's unique cyclopentyl urea ‘cap’ is predicted to confer enhanced metabolic stability and alter its sigma receptor interaction profile compared to the simple piperazine terminus of the comparator [1].

Sigma-1 Affinity
Class-level inference
Predicted sigma-1 binding (experimental Ki not available) vs class benchmark Ki 4–398 nM
Positions compound as sigma-1 probe within validated class; cyclopentyl urea provides differentiation point
In silico prediction only; requires radioligand displacement confirmation
Sigma Receptor CNS Pharmacology Ligand Binding

Electronic Modulation by 6-Methylsulfonyl Group: Key to Cholinesterase Engagement

The 6-methylsulfonyl (-SO2CH3) substituent is a strong electron-withdrawing group that polarizes the benzothiazole ring, directly enhancing interactions with the catalytic site of acetylcholinesterase (AChE). The critical role of this group is demonstrated within the propionamide series by Mishra et al., where the 6-methanesulfonyl-benzothiazole scaffold was a prerequisite for activity; the most potent hybrid molecule (compound 12) achieved an AChE IC50 of 2.31 μM [1]. In the target compound, this activating group is retained and paired with a metabolically stable cyclopentyl urea. By contrast, the commercially available 6-nitro analog (N-cyclopentyl-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide) features a different electronic profile and is associated with a distinct toxicophore alert, as the nitro group can be reduced to reactive intermediates .

AChE Activity
Cross-study comparable
AChE IC50 (Compound 12 benchmark): 2.31 µM; target compound retains 6-methylsulfonyl essential group
Supports AChE screening context; 6-methylsulfonyl group critical for class activity
Direct IC50 not measured for CAS 1286728-58-2; comparator data from Mishra et al. 2020
Acetylcholinesterase Alzheimer's Disease Electron-Withdrawing Group

Physicochemical Profile: Cyclopentyl Urea Motif Confers Computational Advantage for CNS Drug-Likeness

The N-cyclopentyl carboxamide group contributes to a predicted physicochemical profile suitable for CNS drug discovery. The calculated molecular weight (408.54 Da) and the balance of hydrogen bond donors/acceptors are aligned with oral CNS drug space. Furthermore, the cyclopentyl ring is a common bioisostere in medicinal chemistry, often improving metabolic stability compared to acyclic alkyl amines or aromatic substituents [1]. In contrast, analogs like N-cyclopentyl-4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazine-1-carboxamide (CAS 1211799-54-0) have a higher degree of conformational flexibility and different electronic distribution due to methoxy groups, which can drastically alter target affinity and pharmacokinetic behavior within the same class .

CNS Drug-likeness
Supporting evidence
tPSA 76.0 Ų (target) vs 85.2 Ų (dimethoxy analog); predicted lower tPSA may suggest improved BBB permeability profile
Supports CNS screening compound selection based on computational permeability prediction
In silico calculation; requires in vivo brain exposure validation
CNS Drug Design Physicochemical Properties ADME Prediction

Distinct Biological Activity Profile vs. 6-Fluoro Antimycobacterial Analog

A closely related member of this chemical series, N-cyclopentyl-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide, is reported to be primarily targeted against Mycobacterium tuberculosis H37Ra . The target compound (CAS 1286728-58-2) replaces the 6-fluoro atom with a 6-methylsulfonyl group, a modification that is expected to completely redirect its biological profile away from antimycobacterial targets and towards mammalian CNS or oncology targets, as supported by the SAR of the broader benzothiazole-piperazine class [1]. This demonstrates that even a single-atom change at the 6-position of the benzothiazole core dictates the compound's therapeutic area and target class, making the two analogs non-interchangeable.

Bioactivity Divergence
Class-level inference
Predicted sigma/CNS profile (target) vs antimycobacterial profile (6-fluoro analog); single-atom change redirects target class
Critical for procurement: analogs are not interchangeable; supports CNS-focused screening
SAR inference; experimental target engagement data needed
Antimycobacterial Target Selectivity Off-Target Screening

Evidence-Backed Application Scenarios for N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1286728-58-2)


CNS Target Screening Libraries: Sigma-1 and Cholinesterase Panels

The compound is best deployed as a structurally unique entry in focused screening libraries for CNS disorders. Its benzothiazole-piperazine-urea architecture, informed by the SAR of related multifunctional anti-Alzheimer's agents (Compound 12 benchmark: AChE IC50 = 2.31 μM, 53.30% Aβ aggregation inhibition), makes it a strong candidate for phenotypic screens targeting neurodegeneration. The computationally-predicted favorable BBB permeability (tPSA 76.0 Ų) further supports its use in cell-based assays where membrane penetration is required [1].

Sigma Receptor Pharmacological Tool for Receptor Subtype Profiling

Given its class-validated pharmacophore for sigma-1 receptor engagement, CAS 1286728-58-2 can serve as an exploratory tool compound in radioligand displacement assays to map sigma receptor subtype selectivity. Its unique cyclopentyl urea terminus may impart a binding mode distinct from established ligands like haloperidol or MS-377, offering a novel chemical biology probe for studying sigma-1 versus sigma-2 biology [1].

Negative Control for Antimycobacterial Screening Campaigns

The 6-methylsulfonyl substitution is expected to abolish the antimycobacterial activity seen in its 6-fluoro analog. Therefore, CAS 1286728-58-2 can be strategically procured as a structurally matched negative control in high-throughput screens targeting M. tuberculosis, enabling researchers to deconvolve specific anti-tubercular SAR from general benzothiazole cytotoxicity [1].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The compound’s modular structure—comprising a benzothiazole core, piperazine linker, and cyclopentyl urea terminus—offers three distinct vectors for systematic SAR exploration. This makes it a versatile purchased starting point for medicinal chemistry programs aiming to develop novel CNS-penetrant kinase inhibitors or GPCR ligands, where rapid analoging around the core scaffold is a key strategic advantage [1].

Application
Selection Property
Validation Focus
CNS target-focused screening (sigma-1 & cholinesterase panels)
Benzothiazole-piperazine pharmacophore with reported AChE benchmark; predicted favorable BBB permeability
AChE inhibition assay; sigma-1 receptor binding and cell-based neurodegeneration models
Sigma receptor subtype profiling tool
Class-validated sigma-1 ligand scaffold; unique cyclopentyl urea terminus may provide distinct binding mode
Radioligand displacement selectivity; sigma-1 vs sigma-2 pharmacology
Negative control for antimycobacterial screening
6-Methylsulfonyl substitution predicted to abolish antimycobacterial activity present in 6-fluoro analog
Screen deconvolution; specificity of anti-TB SAR vs general cytotoxicity
Hit-to-lead optimization starting point
Modular scaffold with three distinct vectors (benzothiazole, piperazine, urea) for systematic SAR exploration
Analog synthesis around core motifs; CNS-penetrant kinase or GPCR ligand design
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